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Abstract

Leflutrozole (formerly known as CGP-47645) is a potent, non-steroidal aromatase inhibitor
that has been investigated for its therapeutic potential in hormone-dependent conditions. This
technical guide provides a comprehensive overview of the available information on its
discovery, preclinical development, and clinical evaluation, with a focus on its mechanism of
action, experimental validation, and quantitative data. While specific details on its initial
synthesis and some preclinical data are not extensively available in the public domain, this
document synthesizes the existing knowledge and provides context through analogous
compounds and standard methodologies in the field of aromatase inhibitor development.

Introduction

Leflutrozole is a third-generation aromatase inhibitor, a class of drugs that potently and
selectively block the enzyme aromatase (cytochrome P450 19A1). This enzyme is responsible
for the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens (like
testosterone and androstenedione) into estrogens (estradiol and estrone, respectively). By
inhibiting this process, Leflutrozole effectively reduces systemic estrogen levels. This
mechanism of action has made it a candidate for the treatment of estrogen-sensitive
conditions. Initially investigated for endometriosis, its development was later focused on
treating male hypogonadism.[1] The developmental code names for Leflutrozole include BGS-
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649 and CGP-47645.[1] The primary developers associated with this compound are Novartis,
Mereo BioPharma, and ReproNovo.[1][2]

Discovery and Synthesis

Detailed information regarding the initial discovery and specific synthesis process for
Leflutrozole (CGP-47645) is not readily available in published literature. However, as a non-
steroidal, triazole-based aromatase inhibitor, its chemical structure is closely related to
letrozole. The synthesis of letrozole, 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile,
typically involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with 4-
fluorobenzonitrile.[1][3][4][5] It is highly probable that a similar synthetic strategy was employed
for Leflutrozole.

Mechanism of Action and Signaling Pathway

Leflutrozole exerts its pharmacological effect by competitively and reversibly binding to the
heme group of the cytochrome P450 component of the aromatase enzyme, thereby inhibiting
its function. This leads to a significant reduction in the conversion of androgens to estrogens.

In the context of male hypogonadism, the reduction in circulating estradiol levels disrupts the
negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.[6][7][8] Lower
estrogen levels lead to an increased release of gonadotropin-releasing hormone (GnRH) from
the hypothalamus, which in turn stimulates the pituitary gland to secrete more luteinizing
hormone (LH) and follicle-stimulating hormone (FSH).[7] The elevated LH levels stimulate the
Leydig cells in the testes to produce more testosterone, while increased FSH supports
spermatogenesis.
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Figure 1: Mechanism of Action of Leflutrozole on the HPG Axis.

Preclinical Development
In Vitro Aromatase Inhibition

Specific in vitro potency data for Leflutrozole (e.g., IC50, Ki) are not publicly available.
However, as a third-generation aromatase inhibitor, it is expected to have high potency, similar
to other drugs in its class like letrozole and anastrozole.
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Table 1: Representative In Vitro Aromatase Inhibition Data for Non-Steroidal Aromatase

Inhibitors

Compound Assay System  IC50 (nM) Ki (nM) Reference
Human

Letrozole Placental - 1.6 [9]
Microsomes
CYP19A1/MFC

Letrozole 7.27 - [9]
Assay
Human Placental

Anastrozole - ~10 N/A

Microsomes

| Vorozole | Human Placental Microsomes | 4.17 | 0.9 |[9] |

Note: Data for Leflutrozole is not available; representative data from similar compounds are
provided for context.

In Vivo Preclinical Models

Standard in vivo models are used to assess the efficacy of aromatase inhibitors. A common
model is the androstenedione-induced uterine hypertrophy model in immature female rats. In
this model, exogenous androstenedione is converted to estrogen, leading to uterine growth. An
effective aromatase inhibitor will block this conversion and thus inhibit the increase in uterine
weight.

Another relevant model, particularly for oncology indications, is the xenograft model using
estrogen-receptor-positive breast cancer cells (e.g., MCF-7) implanted in ovariectomized nude
mice.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for Leflutrozole are not published. For non-steroidal
aromatase inhibitors in general, preclinical studies in species like rats and dogs are conducted
to determine parameters such as absorption, distribution, metabolism, and excretion. For
instance, a study on another non-steroidal aromatase inhibitor, LY56110, showed a plasma
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half-life of 18 hours in rats and 10 hours in dogs.[10] The pharmacokinetics of these
compounds can vary significantly between species.[10][11][12][13]

Clinical Development

Leflutrozole has been evaluated in clinical trials for the treatment of male hypogonadism. A
notable study is a Phase lIb, double-blind, randomized, placebo-controlled trial in men with
obesity-associated hypogonadotropic hypogonadism.[14]

Clinical Trial Design

o Objective: To assess the efficacy and safety of Leflutrozole in normalizing testosterone
levels.[14]

e Population: Men with a BMI of 30-50 kg/m 2 and low total testosterone levels.[14]

« Intervention: Weekly oral doses of Leflutrozole (0.1 mg, 0.3 mg, or 1.0 mg) or placebo for
24 weeks.[14]

e Primary Endpoint: Normalization of total testosterone levels in 275% of patients after 24
weeks.[14]

e Secondary Endpoints: Changes in LH, FSH, and semen parameters.[14]

Placebo
(weekly, 24 weeks)

Leflutrozole 0.1 mg

(weekly, 24 weeks) . .
Primary Endpoint Assessment
Randomization (Week 24)
_ - Testosterone Normalization

Leflutrozole 0.3 mg
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Figure 2: Phase IIb Clinical Trial Workflow for Leflutrozole.

Clinical Efficacy and Safety

The Phase llb trial demonstrated that all doses of Leflutrozole met the primary endpoint, with
a dose-dependent response in testosterone levels.[14]

Table 2: Key Efficacy Results from Phase IIb Trial of Leflutrozole

Leflutrozole Leflutrozole Leflutrozole
Parameter Placebo
0.1 mg 0.3 mg 1.0 mg
Mean Total
Testosterone at
8.04 15.89 17.78 20.35
24 weeks
(nmol/L)
Change in LH No significant Significant Significant Significant
and FSH change increase increase increase

| Semen Volume and Total Motile Sperm Count | No significant change | Improved vs. placebo |
Improved vs. placebo | Improved vs. placebo |

Source: Adapted from a Phase IIb double-blind randomized controlled trial.[14]

Treatment-emergent adverse events that were more common in the Leflutrozole groups
included raised hematocrit, hypertension, and increased PSA.[14] A reduction in lumbar bone
mineral density was also observed with Leflutrozole treatment.[8][14]

Experimental Protocols
Representative In Vitro Aromatase Inhibition Assay
(Fluorometric)

This protocol describes a general method for determining the 1C50 value of a test compound
using a fluorometric assay with human recombinant aromatase.

» Reagent Preparation:
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o Prepare serial dilutions of the test compound (e.g., Leflutrozole) and a positive control
(e.g., letrozole) in an appropriate assay buffer.

o Reconstitute human recombinant aromatase (CYP19A1) and a fluorogenic substrate
according to the manufacturer's instructions.

o Prepare an NADPH generating system.

e Assay Procedure:

o In a 96-well microplate, add the test compound dilutions, positive control, and a vehicle
control.

o Add the reconstituted aromatase enzyme to each well and incubate for a pre-determined
time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

o Initiate the reaction by adding the fluorogenic substrate and NADPH generating system.

o Immediately measure the fluorescence in kinetic mode at the appropriate excitation and
emission wavelengths (e.g., EX’Em = 488/527 nm) at 37°C for a specified duration (e.qg.,
60 minutes).

» Data Analysis:

o Calculate the rate of reaction (fluorescence increase over time) for each concentration of
the test compound.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o Determine the IC50 value by fitting the data to a suitable dose-response curve.

Representative In Vivo Androstenedione-Induced
Uterine Hypertrophy Assay

This protocol outlines a general procedure for assessing in vivo aromatase inhibition.[2][15]

¢ Animal Model:
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o Use immature female rats (e.g., 21-23 days old).

e Treatment Groups:
o Group 1 (Negative Control): Vehicle only.

o Group 2 (Positive Control): Androstenedione (e.g., 30 mg/kg/day, intraperitoneally) in a
vehicle like olive oil.

o Group 3 (Test Compound): Androstenedione plus the test compound (e.g., Leflutrozole)
at various doses, administered orally.

o Group 4 (Reference Compound): Androstenedione plus a known aromatase inhibitor (e.qg.,
letrozole).

e Procedure:

[¢]

Administer the respective treatments daily for a period of 4-7 days.

[¢]

On the day after the final treatment, euthanize the animals and carefully dissect the uteri.

[e]

Remove any adhering fat and fluid from the uteri and record the wet weight.

o

Normalize the uterine weight to the body weight of the animal.
o Data Analysis:
o Compare the mean normalized uterine weights between the different treatment groups.

o Calculate the percentage inhibition of uterine weight increase for the test compound
groups relative to the positive control.

o Determine the ED50 (effective dose causing 50% inhibition) for the test compound.

Conclusion

Leflutrozole (CGP-47645) is a potent third-generation non-steroidal aromatase inhibitor with a
clear mechanism of action on the hypothalamic-pituitary-gonadal axis. While the specifics of its
early discovery and preclinical data are not widely disseminated, its clinical development for
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male hypogonadism has demonstrated significant efficacy in restoring normal testosterone
levels and improving semen parameters. The provided data and representative experimental
protocols offer a technical foundation for understanding the evaluation and development of
Leflutrozole and similar aromatase inhibitors. Further research and publication of preclinical
data would provide a more complete picture of the pharmacological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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